molecular formula C22H22F3N5O2 B2421109 1-ethyl-7-methyl-4-oxo-N-(1-(5-(trifluoromethyl)pyridin-2-yl)pyrrolidin-3-yl)-1,4-dihydro-1,8-naphthyridine-3-carboxamide CAS No. 1798524-21-6

1-ethyl-7-methyl-4-oxo-N-(1-(5-(trifluoromethyl)pyridin-2-yl)pyrrolidin-3-yl)-1,4-dihydro-1,8-naphthyridine-3-carboxamide

Cat. No. B2421109
CAS RN: 1798524-21-6
M. Wt: 445.446
InChI Key: GTXHCFNJSIJGCM-UHFFFAOYSA-N
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Description

1-ethyl-7-methyl-4-oxo-N-(1-(5-(trifluoromethyl)pyridin-2-yl)pyrrolidin-3-yl)-1,4-dihydro-1,8-naphthyridine-3-carboxamide is a useful research compound. Its molecular formula is C22H22F3N5O2 and its molecular weight is 445.446. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Antibacterial Activity Compounds structurally related to the specified chemical have been synthesized and evaluated for their antibacterial activity. For example, pyridonecarboxylic acids and their analogues have been prepared and tested in vitro and in vivo for antibacterial efficacy. These compounds, with variations in the N-1 substituent, have shown significant activity, highlighting their potential as antibacterial agents. The structure-activity relationships of these compounds provide insights into their mechanism of action and the potential for developing new antibacterial drugs (Egawa et al., 1984).

Chemiluminescence Derivatization Reagents Research on chemiluminescence derivatization reagents for carboxylic acids and amines has identified compounds structurally similar to the specified chemical as effective derivatization agents. These compounds enhance the sensitivity of high-performance liquid chromatography (HPLC) with electrogenerated chemiluminescence detection, offering advancements in analytical chemistry applications, especially for detecting free fatty acids and primary amines (Morita & Konishi, 2002).

Naphthyridine Derivatives Synthesis Further studies have explored the synthesis of naphthyridine derivatives, focusing on modifications to enhance their biological activity or analytical utility. For example, research on the synthesis of substituted pyrimido[4,5-b] and [5,4-c]-[1,8]naphthyridines from precursors like the specified compound has opened new avenues for the development of compounds with potential medicinal properties (Plisson & Chenault, 2001).

Metal–Organic Frameworks Carboxylate-assisted ethylamide metal–organic frameworks (MOFs) incorporating naphthyridine derivatives demonstrate the versatility of these compounds in material science. These MOFs exhibit remarkable properties such as thermostability and luminescence, suggesting applications in sensors, catalysis, and as functional materials (Sun et al., 2012).

Quantitative Structure-Activity Relationships (QSAR) Studies on QSAR of quinolones containing naphthyridine moieties have provided insights into the molecular features affecting their antibacterial potency. This research informs the design of new antibacterial agents with enhanced efficacy and lower side-effect potential (Domagala et al., 1988).

properties

IUPAC Name

1-ethyl-7-methyl-4-oxo-N-[1-[5-(trifluoromethyl)pyridin-2-yl]pyrrolidin-3-yl]-1,8-naphthyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22F3N5O2/c1-3-29-12-17(19(31)16-6-4-13(2)27-20(16)29)21(32)28-15-8-9-30(11-15)18-7-5-14(10-26-18)22(23,24)25/h4-7,10,12,15H,3,8-9,11H2,1-2H3,(H,28,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTXHCFNJSIJGCM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C(C(=O)C2=C1N=C(C=C2)C)C(=O)NC3CCN(C3)C4=NC=C(C=C4)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22F3N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

445.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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